molecular formula C10H14N2O3 B13639885 methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate

methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13639885
M. Wt: 210.23 g/mol
InChI Key: WPEBSUDSAVAKBO-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a pyrazole ring and an oxane (tetrahydropyran) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with oxane-containing compounds. One common method involves the use of methyl 1H-pyrazole-4-carboxylate as a starting material, which is then reacted with oxan-4-ylmethyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine
  • 5-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
  • 5-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Uniqueness

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring and an oxane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 1-(oxan-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-12(7-8)9-2-4-15-5-3-9/h6-7,9H,2-5H2,1H3

InChI Key

WPEBSUDSAVAKBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CCOCC2

Origin of Product

United States

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